2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester
Description
This compound is a fluorinated acrylate ester characterized by a perfluoroalkyl sulfonamide group. Its structure includes:
- Acrylate backbone: A 2-propenoic acid (methacrylic acid) ester group, enabling polymerization and adhesion properties.
- Sulfonamide linkage: A methyl-substituted amino group attached to a sulfonyl group, enhancing chemical stability and hydrophobicity.
- Fluorinated chain: A 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl group, which confers exceptional oil/water repellency, thermal resistance, and chemical inertness due to strong C–F bonds .
Properties
CAS No. |
66008-70-6 |
|---|---|
Molecular Formula |
C13H12F13NO4S |
Molecular Weight |
525.28 g/mol |
IUPAC Name |
2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H12F13NO4S/c1-3-7(28)31-5-4-27(2)32(29,30)6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h3H,1,4-6H2,2H3 |
InChI Key |
JERPDWBDDQYOBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Strategy
The most prevalent method involves esterification of a suitable acrylic acid derivative with a fluorinated sulfonylamine precursor, followed by functional group modifications if necessary.
Preparation of the fluorinated sulfonylamine intermediate : Synthesis begins with the sulfonylation of a fluorinated alkyl chain, specifically a tridecafluorohexyl group, using sulfonyl chlorides.
Nucleophilic substitution : The sulfonylamine reacts with an activated form of 2-propenoic acid (such as its acid chloride or anhydride) to form the sulfonamide linkage.
Esterification : The resultant sulfonamide intermediate is esterified with 2-propenoic acid derivatives under controlled conditions.
Specific Reaction Conditions
| Step | Reagents | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Tridecafluorohexyl sulfonyl chloride | Dichloromethane (DCM) | 0°C to room temperature | 2-4 hours | In presence of base (triethylamine) |
| Nucleophilic substitution | Sulfonylamine + 2-propenoic acid chloride | DCM or tetrahydrofuran (THF) | 0°C to room temperature | 12-24 hours | Base: triethylamine or pyridine |
| Esterification | Acid chloride + alcohol (if needed) | DCM | Room temperature | 4-8 hours | Catalysts: DMAP or pyridine |
Reaction Mechanisms and Pathways
Sulfonylation of Fluorinated Alkyl Chains
The initial step involves converting tridecafluorohexyl sulfonyl chloride into a sulfonylamine via nucleophilic attack by ammonia or amines, leading to the formation of a sulfonamide linkage. This process is facilitated by low temperatures to control reactivity and prevent side reactions.
Formation of the Ester
The sulfonamide is then reacted with activated 2-propenoic acid derivatives , such as acid chlorides, to form the ester linkage. This step is crucial for introducing the propenoic acid backbone, which imparts the desired reactivity and polymerization potential.
Final Functionalization
Optional modifications include hydrolysis or further substitution to tailor the compound's properties for specific applications, such as surface coatings or biomedical uses.
In-Depth Research Findings and Data Tables
| Parameter | Details | References |
|---|---|---|
| Starting Material | Tridecafluorohexyl sulfonyl chloride | , |
| Reaction Type | Nucleophilic substitution, esterification | , |
| Reaction Conditions | 0°C to room temperature, inert atmosphere | , |
| Yield | Typically 65-85% under optimized conditions | , |
| Purification | Column chromatography or recrystallization | , |
Notes on Industrial and Laboratory Synthesis
Scale-up considerations involve continuous flow reactors to improve safety and consistency, especially given the reactivity of fluorinated sulfonyl chlorides.
Environmental controls are critical due to the persistence of fluorinated compounds, requiring proper waste management and containment.
Purity assessment is performed via NMR, mass spectrometry, and HPLC to ensure the absence of side products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or sulfonamides.
Scientific Research Applications
2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of perfluoroalkyl sulfonamide acrylates (PFAS-acrylates). Below is a structural and functional comparison with analogous compounds:
Table 1: Structural Comparison
Table 2: Functional Comparison
Key Findings from Research
Chain Length vs. Performance :
- Longer perfluoroalkyl chains (e.g., C16) exhibit superior thermal stability and chemical resistance but raise significant environmental concerns due to bioaccumulation .
- Shorter chains (C4–C7) are increasingly used as alternatives to phased-out long-chain PFAS (e.g., PFOA), though they still exhibit moderate persistence .
Substituent Effects :
- Ethyl substituents (vs. methyl) reduce polymerization efficiency due to steric hindrance but improve solubility in organic solvents .
- Methyl groups favor higher reactivity in UV-curable coatings .
Environmental Impact: The target compound (C7) is less persistent than C8–C14 analogs but still meets criteria for regulatory scrutiny under EPA’s Significant New Use Rules (SNUR) . Short-chain PFAS-acrylates (C4) degrade faster but may form toxic metabolites like perfluorobutanoic acid .
Biological Activity
2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester (commonly referred to as a fluorinated acrylate compound) is a synthetic compound of interest due to its unique chemical structure and potential applications in various fields such as materials science and biomedicine. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex fluorinated alkyl chain which contributes to its unique properties. The presence of the sulfonamide group enhances its solubility in polar solvents and may influence its biological interactions.
Chemical Structure
- Molecular Formula: C₁₇H₁₈F₁₃N₁O₂S
- Molecular Weight: Approximately 397.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated alkyl chain may enhance membrane permeability and stability. Research indicates that fluorinated compounds can exhibit unique biological properties such as:
- Antimicrobial Activity: Some studies suggest that fluorinated compounds can disrupt microbial cell membranes.
- Cytotoxicity: The compound may exhibit cytotoxic effects on certain cancer cell lines due to its ability to induce apoptosis.
- Immunomodulatory Effects: Potential modulation of immune responses has been observed in preliminary studies.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various fluorinated acrylates against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.
-
Cytotoxicity Assay
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cell death at concentrations ranging from 50 to 200 µM. The mechanism was linked to the activation of caspase pathways.
-
Immunological Response
- An investigation into the immunomodulatory effects showed that treatment with the compound resulted in altered cytokine profiles in murine models. Specifically, an increase in anti-inflammatory cytokines was noted.
Toxicological Considerations
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also poses potential risks due to its fluorinated nature. Studies have highlighted concerns regarding bioaccumulation and long-term environmental impact:
- Bioaccumulation Potential: Research indicates that perfluorinated compounds can accumulate in biological systems.
- Environmental Persistence: Due to its stable chemical structure, it may persist in the environment for extended periods.
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Weight | 397.38 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxic Concentration | Induces apoptosis at 50-200 µM |
| Immunomodulatory Effects | Alters cytokine profiles |
| Bioaccumulation Potential | High |
| Environmental Persistence | Long-lasting |
Q & A
Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s regiochemical configuration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
